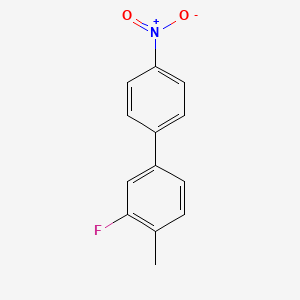

2-Bromo-6-pyrrolidinobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

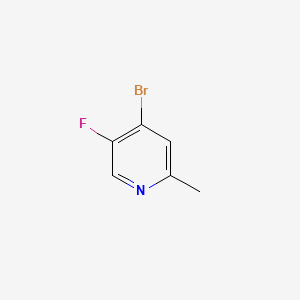

2-Bromo-6-pyrrolidinobenzonitrile is a chemical compound with the CAS Number: 1365271-35-7 . It has a molecular weight of 251.13 . The IUPAC name for this compound is 2-bromo-6-(1-pyrrolidinyl)benzonitrile .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-pyrrolidinobenzonitrile is 1S/C11H11BrN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-7H2 . This code provides a specific description of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Environmental Impact and ToxicologyStudies on brominated compounds like 2,4,6-Tribromophenol have explored their environmental presence and toxicological impacts. These substances are used in the production of brominated flame retardants and can degrade into other chemicals. They have been found ubiquitously in the environment and pose uncertainties regarding their toxicokinetics and toxicodynamics (Koch & Sures, 2018). This research area might be relevant for understanding the environmental behavior and effects of “2-Bromo-6-pyrrolidinobenzonitrile.”

Chemistry and Properties

Research on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogues has delved into their synthesis, properties, and complex formations. These investigations provide a basis for understanding the structural variability and potential applications of such compounds in fields like spectroscopy, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011). Similar research approaches could be applied to “2-Bromo-6-pyrrolidinobenzonitrile” to uncover its unique properties and applications.

Catalysis ApplicationsThe study of phosphine-stabilized, platinum-gold, and palladium-gold cluster compounds, including their synthesis, structural properties, and applications in catalysis, opens avenues for the utilization of brominated compounds in enhancing catalytic reactions, especially in hydrogen activation and isotope exchange reactions (Pignolet et al., 1995). Such insights could be pivotal for exploring the catalytic potentials of “2-Bromo-6-pyrrolidinobenzonitrile.”

Bromoform in Environmental Chemistry

Research on bromoform (CHBr3), a significant source of atmospheric organic bromine, highlights its sea-to-air flux, originating from macroalgal and planktonic sources. This work underscores the importance of understanding the environmental and atmospheric chemistry of brominated compounds, which could also be relevant for studies on “2-Bromo-6-pyrrolidinobenzonitrile” (Quack & Wallace, 2003).

Material Science and Ionic Liquids

The development of ionic liquid-modified materials, including their application in solid-phase extraction and chromatography, represents a significant advancement in material science. This research domain could offer valuable methodologies for enhancing the properties and applications of brominated compounds like “2-Bromo-6-pyrrolidinobenzonitrile” in analytical chemistry (Vidal, Riekkola, & Canals, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Bromo-6-pyrrolidinobenzonitrile are currently unknown. The compound is a relatively new molecule and research into its specific targets is ongoing .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25113 , which could influence its pharmacokinetic properties.

Action Environment

The action of 2-Bromo-6-pyrrolidinobenzonitrile can be influenced by various environmental factors. For instance, the compound is stored at 2-8 °C , suggesting that temperature could affect its stability and efficacy

Propiedades

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXWRCUVPHIHME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742835 |

Source

|

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-pyrrolidinobenzonitrile | |

CAS RN |

1365271-35-7 |

Source

|

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)

![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)

![2-(9,9'-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine](/img/structure/B582458.png)